2(3H)-Benzothiazolone, 6-bromo-3-(1-piperidinylmethyl)-
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Overview
Description
2(3H)-Benzothiazolone, 6-bromo-3-(1-piperidinylmethyl)- is a chemical compound that belongs to the class of benzothiazolones This compound is characterized by the presence of a bromine atom at the 6th position and a piperidinylmethyl group at the 3rd position of the benzothiazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolone, 6-bromo-3-(1-piperidinylmethyl)- typically involves the following steps:
Piperidinylmethylation: The piperidinylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the brominated benzothiazolone with piperidine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzothiazolone, 6-bromo-3-(1-piperidinylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the benzothiazolone ring.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted benzothiazolone derivatives with different functional groups at the 6th position.
Scientific Research Applications
2(3H)-Benzothiazolone, 6-bromo-3-(1-piperidinylmethyl)- has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2(3H)-Benzothiazolone, 6-bromo-3-(1-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-(piperidin-1-ylmethyl)-1H-indole
- 5-Bromo-3-(piperazin-1-ylmethyl)-1H-indole
- 6-Bromo-3-(1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole
Uniqueness
2(3H)-Benzothiazolone, 6-bromo-3-(1-piperidinylmethyl)- is unique due to its specific substitution pattern and the presence of both bromine and piperidinylmethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
100689-40-5 |
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Molecular Formula |
C13H15BrN2OS |
Molecular Weight |
327.24 g/mol |
IUPAC Name |
6-bromo-3-(piperidin-1-ylmethyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C13H15BrN2OS/c14-10-4-5-11-12(8-10)18-13(17)16(11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 |
InChI Key |
ROQZQVVCLQQYMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CN2C3=C(C=C(C=C3)Br)SC2=O |
Origin of Product |
United States |
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